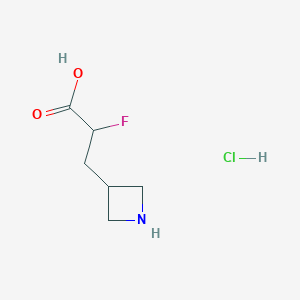
3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride” is a chemical compound with the IUPAC name 3-(azetidin-3-yl)propiolic acid hydrochloride . It has a molecular weight of 161.59 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H7NO2.ClH/c8-6(9)2-1-5-3-7-4-5;/h5,7H,3-4H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a molecular weight of 161.59 .Scientific Research Applications
Inhibition of Human Leukocyte Elastase
(Doucet et al., 1997) investigated the stereospecific synthesis and chiral recognition of dissymmetrically C3-substituted β-lactams, particularly focusing on N-aryl-3,3-dihalogenoazetidin-2-ones. Their research demonstrated the capability of these compounds to act as strictly irreversible inhibitors of human leukocyte elastase (HLE), highlighting the influence of the bromofluorocarbon configuration on their inhibitory efficacy.
Synthesis and Conversion to HAD
(Cheung & Shoolingin‐Jordan, 1997) described the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride (HAD), showcasing the potential of these compounds in creating cyclic stabilized forms of bioactive molecules.
Cholesterol Absorption Inhibition
(Rosenblum et al., 1998) reported on a potent, orally active inhibitor of cholesterol absorption, highlighting the design and efficacy of azetidinone derivatives in managing cholesterol levels. This study underscores the therapeutic potential of such compounds in treating cholesterol-related conditions.
Nicotinic Acetylcholine Receptor Binding
(Doll et al., 1999) explored the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a new positron emission tomography ligand for nicotinic receptors. Their work contributes to the understanding of nicotinic acetylcholine receptor (nAChR) interactions and the development of diagnostic tools.
Building Blocks for Chemical Synthesis
(Dao Thi et al., 2018) focused on 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for preparing CF3-containing aminopropanes, oxazinanes, and other compounds. This research illustrates the versatility of azetidin-2-ones in synthesizing a wide range of chemical structures.
Mechanism of Action
While the specific mechanism of action for “3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride” is not mentioned, azetidine derivatives have been discussed as CCR6 receptor modulators . CCR6 is a G-protein coupled receptor (GPCR) expressed on various immune cells, and its interaction with its ligand CCL20 plays a role in leukocyte trafficking and immune response .
Safety and Hazards
Properties
IUPAC Name |
3-(azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)1-4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHTZRXCOYOOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

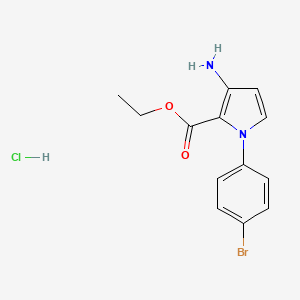

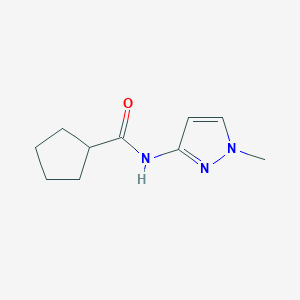
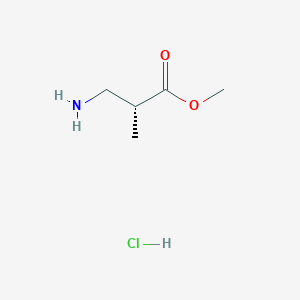
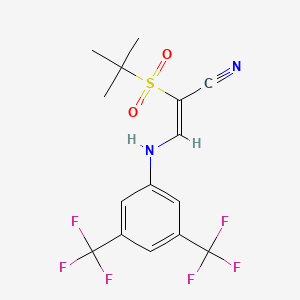

![3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2772633.png)
![ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B2772634.png)
![4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772635.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)

![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)
![N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide](/img/structure/B2772640.png)
